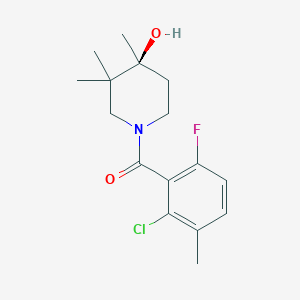![molecular formula C17H15N3O2S B5569183 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)
7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime often involves the formation of complex hydrogen-bonded frameworks, as seen in related compounds like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde (Low et al., 2007). The formation of these frameworks is typically characterized by various hydrogen bonds.
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidine derivatives often involves polarized electronic structures. The molecules are linked by hydrogen bonds into complex structures, such as three-dimensional frameworks or sheet-like arrangements, contributing to their diverse chemical properties (Low et al., 2007).
Chemical Reactions and Properties
Pyrido[1,2-a]pyrimidine derivatives exhibit a range of chemical reactions. One notable reaction is the oxime-nitrone isomerization through a 1,2-hydrogen shift, leading to the formation of NH-nitrones and intermolecular cycloadducts (Shirai et al., 2003). These reactions are indicative of the compound's reactivity and potential for forming diverse chemical structures.
Physical Properties Analysis
While specific details on the physical properties of 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime are not available in the literature, compounds in this class generally exhibit distinct physical properties due to their complex molecular structures and hydrogen bonding patterns.
Chemical Properties Analysis
The chemical properties of pyrido[1,2-a]pyrimidine derivatives are largely defined by their molecular structure and reactivity. The presence of functional groups like oxime and the pyrido[1,2-a]pyrimidine core contribute to a variety of chemical behaviors, including the ability to undergo cycloaddition reactions and interact with other organic molecules (Noguchi et al., 1997).
Applications De Recherche Scientifique
Nanoparticle Catalysis in Synthesis
Nanoparticles of manganese oxides have been used as efficient catalysts for synthesizing novel pyrano[2,3-d]pyrimidine derivatives, including those related to 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime. This method is eco-friendly and economical, offering an innovative approach to synthesizing pyranopyrimidine derivatives, which are essential in various scientific applications (Shehab & El-Shwiniy, 2018).
Antimicrobial and Antifungal Applications
A microwave-assisted one-pot catalyst-free green synthesis method has been developed for methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylates, a compound closely related to the one . This method offers advantages such as high yields, short reaction times, and environmental friendliness. The synthesized compounds demonstrated significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Application in Magnetic Materials
Research has also been conducted on the application of pyridine carbaldehyde oximes in the field of magnetic materials. A study demonstrated the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for coordinating paramagnetic transition metal ions, leading to the formation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, suggesting potential applications in the development of new magnetic materials (Giannopoulos et al., 2014).
Mécanisme D'action
If this compound has biological activity, its mechanism of action would depend on its structure and the target it interacts with. Pyrimidine derivatives have been found to have various biological activities, but without specific studies on this compound, it’s hard to predict its mechanism of action .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-3-6-13(7-4-11)23-16-14(9-18-22)17(21)20-10-12(2)5-8-15(20)19-16/h3-10,22H,1-2H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOPFXDJNALDLX-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N3C=C(C=CC3=N2)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)
![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)
![N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5569123.png)

![N-(tert-butyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5569136.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)

![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)



![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)